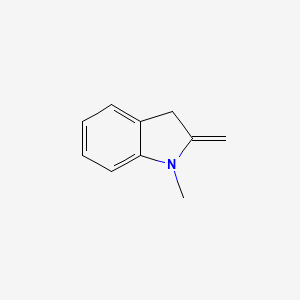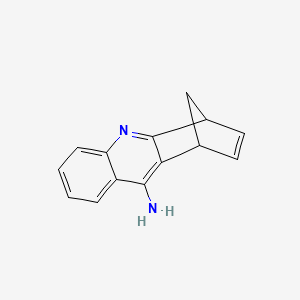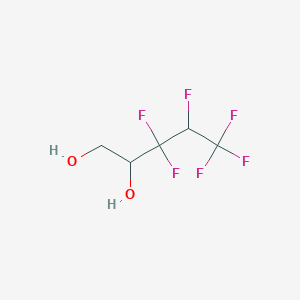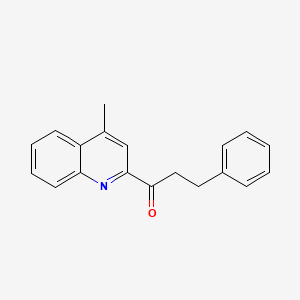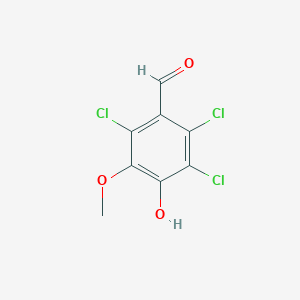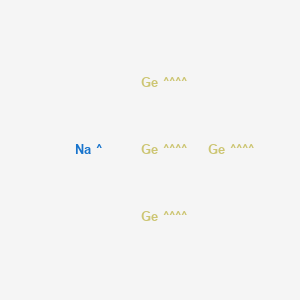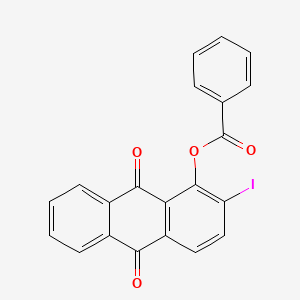
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate typically involves the iodination of 9,10-dioxo-9,10-dihydroanthracene followed by esterification with benzoic acid. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction Reactions: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include higher-order quinones.
Reduction Reactions: Products include hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate involves its interaction with cellular components. The iodine atom can facilitate the formation of reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbaldehyde
- 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-Dihydroanthracen-1-yl)thiazoles
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
Uniqueness
2-Iodo-9,10-dioxo-9,10-dihydroanthracen-1-YL benzoate is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. The iodine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
118184-88-6 |
|---|---|
Molekularformel |
C21H11IO4 |
Molekulargewicht |
454.2 g/mol |
IUPAC-Name |
(2-iodo-9,10-dioxoanthracen-1-yl) benzoate |
InChI |
InChI=1S/C21H11IO4/c22-16-11-10-15-17(19(24)14-9-5-4-8-13(14)18(15)23)20(16)26-21(25)12-6-2-1-3-7-12/h1-11H |
InChI-Schlüssel |
GTTWUJPDVXIMRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


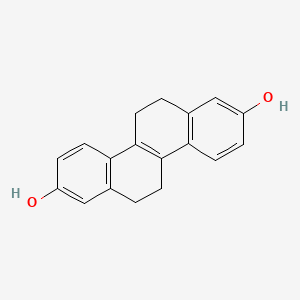
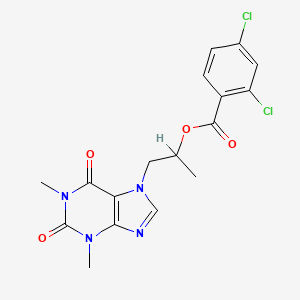
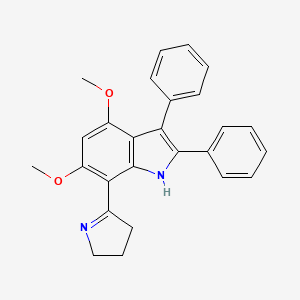

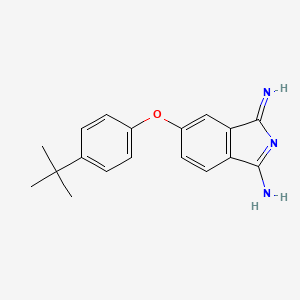
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
